molecular formula C5H11ClFN B2845422 3-Fluoro-1-methylcyclobutan-1-amine hydrochloride CAS No. 1781122-54-0

3-Fluoro-1-methylcyclobutan-1-amine hydrochloride

Cat. No.: B2845422
CAS No.: 1781122-54-0
M. Wt: 139.6
InChI Key: FMVIGKLZMRUINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Fluorinated Cyclobutane Derivatives

The journey of cyclobutane derivatives from laboratory curiosities to pharmacologically relevant scaffolds began with the 1907 synthesis of unsubstituted cyclobutane. Early applications focused on inorganic complexes like carboplatin (3 ), a platinum-containing cyclobutane derivative approved in 1989 for ovarian and testicular cancers, which exploits the ring’s ability to coordinate DNA through cis-platin-like mechanisms. The intentional incorporation of fluorine into cyclobutane systems emerged later, driven by the need to modulate electronic profiles and improve pharmacokinetic properties.

Key milestones include:

  • 1980s–1990s : Development of fluorinated cyclobutane amino acids for positron emission tomography (PET) imaging, exemplified by anti-3-¹⁸F-FACBC (). This radiotracer demonstrated how fluorine-18 labeling on a cyclobutane scaffold enables non-invasive tumor detection while maintaining metabolic stability.
  • 2000s : Catalytic advances in [2+2] cycloadditions and strain-release functionalization, enabling efficient synthesis of polysubstituted fluorocyclobutanes. The 2014 work by Patel et al. on C–H functionalization of cyclobutanes laid groundwork for late-stage diversification.
  • 2020s : Emergence of hybrid bioisosteres combining cyclobutane strain with fluorinated groups (e.g., CF₃, SF₅) to mimic aryl pharmacophores while reducing toxicity.

Synthetic breakthroughs in continuous-flow catalysis, exemplified by the 2025 method for 1,1,2-trifluoro-2-(trifluoromethyl)cyclobutane (TFMCB) production, have improved access to complex fluorinated cyclobutanes. These developments directly enable the practical synthesis of 3-fluoro-1-methylcyclobutan-1-amine hydrochloride derivatives.

Position of this compound in Contemporary Research

This compound occupies a strategic niche in three key areas:

A. Conformational Restriction
The cyclobutane ring’s puckered geometry (dihedral angle ~35°) imposes well-defined torsional constraints on the amine and fluorine substituents. Compared to acyclic analogs, this scaffold reduces rotatable bonds by 50%, favoring target engagement through preorganization. Studies on analogous systems show up to 100-fold potency improvements when cyclobutanes replace flexible chains.

B. Fluorine-Mediated Interactions
The C3-fluorine atom engages in:

  • Dipole-dipole interactions with backbone carbonyls (e.g., kinase hinge regions)
  • CF···HC orthogonal dipole interactions in hydrophobic pockets
  • Modulation of amine basicity (pKa shifts up to 1.5 units vs. non-fluorinated analogs)

C. Salt Formation and Solubility
The hydrochloride salt improves aqueous solubility (log P reduced by 0.8–1.2 vs. free base) while maintaining cell membrane permeability—a critical balance for CNS-active agents.

Recent applications span:

  • Kinase Inhibitors : Replacing planar aromatic cores in BTK and ALK inhibitors to reduce hERG liability
  • G Protein-Coupled Receptor (GPCR) Modulators : Mimicking protonated amine pharmacophores in 5-HT₂A antagonists
  • Proteolysis-Targeting Chimeras (PROTACs) : Utilizing cyclobutane rigidity to optimize E3 ligase recruitment geometry

Theoretical Framework for Studying Fluorinated Cyclobutyl Amines

Three interrelated theories guide the design and optimization of this scaffold:

A. Strain-Release Functionalization
The [1.1.0]bicyclobutane precursor (strain energy ~65 kcal/mol) undergoes selective ring-opening upon fluorination. Density functional theory (DFT) calculations predict a 22.3 kcal/mol activation barrier for fluoride attack at the bridgehead position, favoring exclusive formation of the 3-fluoro regioisomer.

B. Stereoelectronic Effects
Natural bond orbital (NBO) analysis reveals:

  • Cyclobutane Ring : Increased p-orbital contribution in C-C bonds (15–18% vs. 10% in cyclohexane), enhancing conjugative interactions with substituents
  • Fluorine Substitution : σ-hole formation (+0.18 e on F) enables halogen bonding with electron-rich residues
  • Amine Lone Pair : Distorted sp³ hybridization (N–C–C angle ~95°) directs lone pairs toward the fluorine, creating a polarized “push-pull” system

C. Molecular Dynamics (MD) Simulations
All-atom MD of the hydrochloride salt in explicit water shows:

  • Rapid dissolution kinetics (t₁/₂ solvation < 50 ps)
  • Stable intramolecular N–H···F hydrogen bonding (occupancy >75% at 310 K)
  • Preferred equatorial orientation of the methyl group to minimize 1,3-diaxial strain

Research Gaps and Scientific Opportunities

Gap Category Specific Challenges Potential Solutions
Synthetic Access Limited scalability of [2+2] cycloadditions Continuous-flow photochemistry
Functionalization Difficulty in late-stage C–H fluorination Pd-catalyzed directed C–H activation
Computational Poor prediction of hydrochloride salt forms Machine learning on Cambridge Structural Database
Biological Underexplored GPCR applications High-throughput screening w/ DNA-encoded libraries

Critical opportunities include:

  • Multi-Axis Fluorination : Introducing CF₃ or SF₅ groups at C2/C4 positions to create “hyper-fluorinated” analogs with enhanced blood-brain barrier penetration
  • Dynamic Covalent Chemistry : Leveraging the amine’s nucleophilicity for pH-responsive prodrug conjugation
  • Quantum Crystallography : Precise mapping of electron density shifts induced by fluorine substitution

Properties

IUPAC Name

3-fluoro-1-methylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c1-5(7)2-4(6)3-5;/h4H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVIGKLZMRUINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781122-54-0
Record name 3-fluoro-1-methylcyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methylcyclobutan-1-amine hydrochloride typically involves the following steps:

    Fluorination: Introduction of a fluorine atom into the cyclobutane ring.

    Amination: Introduction of an amine group into the fluorinated cyclobutane.

    Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactors where the above steps are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, amines.

Major Products Formed:

Scientific Research Applications

Organic Chemistry

3-Fluoro-1-methylcyclobutan-1-amine hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds.

Medicinal Chemistry

Research indicates that this compound may exhibit potential therapeutic effects through its interactions with specific biological targets. Interaction studies have shown that it could bind to various receptors or enzymes, suggesting its viability as a candidate for drug development .

Case Study: Fragment-Based Drug Discovery (FBDD)

In the context of FBDD, this compound can be utilized as a three-dimensional fragment to probe complex biological targets. The increased sp³ hybridization associated with its structure enhances its binding properties compared to traditional two-dimensional fragments, potentially leading to the discovery of novel therapeutic agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-Fluoro-2-methylcyclobutaneFluorinated cyclobutaneDifferent position of fluorine affects reactivity
3-MethylcyclobutanamineLacks fluorinePotentially different biological activity
3-Fluoro-N,N-dimethylcyclobutanamineContains dimethylamino groupEnhanced solubility and possible different pharmacokinetics

This table highlights how variations in structure can influence chemical behavior and biological activity, emphasizing the distinct role of this compound in research applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, potentially leading to altered biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Implications

  • Positional Isomerism : The placement of substituents on the cyclobutane ring significantly impacts steric and electronic profiles, which may influence pharmacological activity .
  • Fluorine Substitution : Fluorine’s electronegativity enhances metabolic stability and binding affinity in bioactive compounds, as seen in analogs like 3-FDCK () .
  • Analytical Challenges : RP-HPLC methods validated for related hydrochlorides (e.g., amitriptyline HCl) could be adapted for purity analysis of these compounds .

Biological Activity

3-Fluoro-1-methylcyclobutan-1-amine hydrochloride is a fluorinated organic compound with potential applications in medicinal chemistry. Its unique structural features, including a cyclobutane ring modified with a fluorine atom and an amine group, suggest significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₅H₁₁ClFN
  • Molecular Weight : Approximately 139.6 g/mol
  • IUPAC Name : (1R,3S)-3-fluoro-1-methylcyclobutan-1-amine hydrochloride
  • Physical Form : White to off-white powder
  • Melting Point : 197-199 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the fluorine atom enhances its binding affinity, potentially altering biological responses. It acts as a ligand that modulates enzymatic activity and receptor interactions, which are crucial for its pharmacological effects.

Neuropharmacological Effects

Preliminary studies indicate that this compound may interact with neurotransmitter systems, suggesting potential neuropharmacological applications. Its ability to bind to specific receptors involved in neurotransmission could lead to therapeutic effects in neurological disorders.

Toxicological Profile

Toxicological assessments reveal that the compound can be harmful if ingested and may cause skin irritation. This necessitates careful handling and further studies to understand its safety profile in potential therapeutic contexts.

Fragment-Based Drug Discovery (FBDD)

Research utilizing fragment-based drug discovery has highlighted the importance of small molecular fragments like this compound in identifying new drug candidates. The compound's unique structure allows it to serve as a building block for more complex molecules, enhancing its utility in drug development .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
3-Fluoro-N-methylcyclobutan-1-amine hydrochlorideFluorinated cyclobutanePotentially different biological activity due to nitrogen substitution
3-Methylcyclobutan-1-amine hydrochlorideLacks fluorineMay exhibit different pharmacological properties
(1R,3R)-3-Fluoro-3-methylcyclobutan-1-amineDifferent stereochemistryVariations in binding affinity and selectivity

This table illustrates how variations in structure influence the biological activity and pharmacological potential of compounds related to this compound.

Q & A

Q. What are the primary challenges in synthesizing 3-Fluoro-1-methylcyclobutan-1-amine hydrochloride, and how can they be methodologically addressed?

Synthesis challenges include achieving regioselective fluorination and maintaining cyclobutane ring stability during reaction conditions. A recommended approach involves reductive amination of 3-fluoro-1-methylcyclobutanone with ammonia or a protected amine precursor, followed by HCl salt formation. Key steps include:

  • Reductive amination : Use sodium cyanoborohydride (NaBH3CN) in a polar aprotic solvent (e.g., THF) at controlled pH (6-7) to minimize side reactions .
  • Cyclobutane stability : Avoid high temperatures (>80°C) to prevent ring-opening reactions .
  • Purification : Employ recrystallization from ethanol/water mixtures to isolate the hydrochloride salt with ≥95% purity .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : Use 19F^{19}\text{F}-NMR to confirm fluorine substitution (δ ~ -120 ppm for CF3_3 groups in similar compounds) and 1H^{1}\text{H}-NMR to verify cyclobutane ring protons (δ 2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : Compare observed [M+H]+^+ peaks with theoretical molecular weights (e.g., C6_6H12_{12}ClFN+^+ = 160.07 Da) .
  • X-ray crystallography : Resolve stereochemistry and confirm hydrochloride salt formation in crystalline samples .

Q. How does the fluorine substituent influence the compound’s physicochemical properties and reactivity?

The fluorine atom increases electronegativity and lipophilicity (logP ~1.2), enhancing membrane permeability. This is critical for biological uptake. Methodologically:

  • LogP determination : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water) .
  • Reactivity studies : Fluorine’s electron-withdrawing effect stabilizes the amine group, reducing susceptibility to oxidation compared to non-fluorinated analogues .

Q. What are the stability considerations for storing this compound?

  • Temperature : Store at -20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .
  • Humidity : Use desiccants (silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .
  • Long-term stability : Monitor purity via HPLC every 6 months; degradation products (e.g., cyclobutane ring-opened amines) should be <2% .

Advanced Research Questions

Q. How do stereoisomers of this compound affect biological activity, and how can enantiomeric purity be ensured?

  • Enantiomer separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve (R)- and (S)-forms .
  • Biological assays : Compare binding affinity (Ki_i) to serotonin or dopamine receptors using radioligand displacement assays. Fluorine’s position may alter steric hindrance, impacting receptor interactions by ~10-fold between enantiomers .

Q. What computational strategies can predict the metabolic pathways of this compound?

  • In silico modeling : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I metabolites (e.g., N-demethylation or cyclobutane hydroxylation) .
  • Docking studies : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .

Q. How can researchers address contradictory data in receptor-binding studies involving this compound?

  • Control experiments : Include reference ligands (e.g., ketamine for NMDA receptor studies) to validate assay conditions .
  • Orthogonal assays : Combine radioligand binding with functional assays (e.g., calcium flux) to distinguish binding affinity from efficacy .

Q. What methodologies are recommended for studying the compound’s interaction with membrane transporters?

  • Caco-2 cell monolayers : Measure apical-to-basolateral transport to assess permeability (Papp_{app} >1 ×106^{-6} cm/s indicates good absorption) .
  • Inhibitor studies : Co-administer with verapamil (P-gp inhibitor) to evaluate efflux transporter involvement .

Q. How can impurity profiling be conducted to meet regulatory standards for preclinical studies?

  • HPLC-MS/MS : Use a gradient method (0.1% formic acid in water/acetonitrile) to detect impurities at ≤0.1% levels. Common impurities include dehydrohalogenated byproducts .
  • Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .

Q. What role does the cyclobutane ring’s conformational strain play in the compound’s pharmacological profile?

  • Conformational analysis : Use DFT calculations (B3LYP/6-31G*) to map energy barriers for ring puckering, which may influence receptor binding .
  • Comparative studies : Synthesize acyclic analogues to isolate strain effects on potency (e.g., EC50_{50} shifts in receptor activation assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.